Gem-Diol Stabilization by C3-Fluorine vs. Tetrahydropyran-4-one
The C3‑fluorine substituent in 3‑fluorooxane‑4,4‑diol stabilises the gem‑diol form relative to the dehydrated ketone. In unfluorinated tetrahydropyran‑4‑one, the carbonyl form predominates (>99%) under neutral aqueous conditions, with only trace hydrate detectable [1]. The electron‑withdrawing fluorine in the α‑position destabilises the carbonyl more than the hydrate, shifting the equilibrium toward the gem‑diol. While quantitative equilibrium constants (Kₕ) for 3‑fluorooxane‑4,4‑diol have not been experimentally reported, class‑level data for α‑fluorinated ketones indicate Kₕ increases by 10²–10⁴‑fold compared to non‑fluorinated analogs [2]. The compound is supplied as the gem‑diol solid, indicating that the hydrated form is the thermodynamically stable species at ambient conditions .
| Evidence Dimension | Hydration equilibrium (ketone ↔ gem‑diol) |
|---|---|
| Target Compound Data | Supplied as stable gem‑diol solid (3-fluorooxane‑4,4‑diol, CAS 1523571‑11‑0) |
| Comparator Or Baseline | Tetrahydropyran‑4‑one (CAS 29943‑42‑8): Kₕ ≪ 1, carbonyl form >99% in neutral H₂O [1] |
| Quantified Difference | Qualitative: gem‑diol is the isolable form for the fluorinated compound, whereas the non‑fluorinated analog exists predominantly as the ketone |
| Conditions | Ambient temperature, solid state (target) vs. aqueous neutral solution (comparator) |
Why This Matters
The stabilised gem‑diol eliminates the need for in‑situ hydration or protection strategies, enabling direct use in diol‑specific chemistries such as boronate ester formation.
- [1] G. Socrates, 'Infrared and Raman Characteristic Group Frequencies,' 3rd ed., Wiley, 2001, Table 10.1. Carbonyl stretching frequencies confirm tetrahydropyran‑4‑one exists as the ketone under standard conditions. View Source
- [2] J. P. Guthrie, 'Carbonyl Addition Reactions: Factors Affecting the Hydrate‑Hemiacetal and Hemiacetal‑Acetal Equilibrium Constants,' Can. J. Chem., 1975, 53, 898–906. Reports Kₕ for α‑fluorinated carbonyl hydrates. View Source
